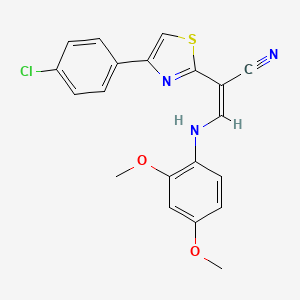
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
(Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile is a useful research compound. Its molecular formula is C20H16ClN3O2S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound (Z)-2-(4-(4-chlorophenyl)thiazol-2-yl)-3-((2,4-dimethoxyphenyl)amino)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the biological activity of this compound, summarizing relevant studies and findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H18ClN3O2S with a molecular weight of approximately 397.9 g/mol . The structural features include a thiazole ring, a chlorophenyl group, and a dimethoxyphenyl amino group, which are critical for its biological activities.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C19H18ClN3O2S |
| Molecular Weight | 397.9 g/mol |
| Melting Point | Not specified |
| Solubility | Not specified |
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of thiazole derivatives, including the compound . The mechanism of action often involves disruption of bacterial cell membranes or inhibition of essential metabolic pathways.
- Minimum Inhibitory Concentration (MIC) : Studies indicate that compounds similar to This compound exhibit significant antimicrobial activity with MIC values ranging from 0.22 to 0.25 μg/mL against various pathogens .
- Biofilm Formation : The compound has shown potential in inhibiting biofilm formation in bacteria such as Staphylococcus aureus, which is crucial for treating infections resistant to conventional antibiotics .
Anticancer Activity
Thiazole derivatives are also being investigated for their anticancer properties. The structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring can significantly enhance cytotoxic effects against cancer cell lines.
- Cytotoxicity : The compound's structural components contribute to its ability to induce apoptosis in cancer cells. For instance, compounds with similar thiazole structures have demonstrated IC50 values below those of standard chemotherapeutics like doxorubicin .
- Mechanism of Action : Research indicates that these compounds may exert their effects through interactions with cellular proteins involved in cell cycle regulation and apoptosis pathways .
Case Studies
A study conducted on various thiazole derivatives demonstrated their effectiveness against different cancer cell lines, including HT29 and Jurkat cells. The presence of electron-donating groups on the phenyl ring was found to enhance anticancer activity significantly .
Eigenschaften
IUPAC Name |
(Z)-2-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-(2,4-dimethoxyanilino)prop-2-enenitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClN3O2S/c1-25-16-7-8-17(19(9-16)26-2)23-11-14(10-22)20-24-18(12-27-20)13-3-5-15(21)6-4-13/h3-9,11-12,23H,1-2H3/b14-11- |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZAJCJKQWKCYGN-KAMYIIQDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=C(C=C1)N/C=C(/C#N)\C2=NC(=CS2)C3=CC=C(C=C3)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClN3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














